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Compound of Interest

Compound Name:
7-Bromo-4-hydroxy-2-

phenylquinoline

Cat. No.: B1338988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-Bromo-4-
hydroxy-2-phenylquinoline as a versatile reagent in organic synthesis, with a particular focus

on its application in the construction of complex heterocyclic scaffolds relevant to medicinal

chemistry and drug development.

Chemical Properties and Handling
7-Bromo-4-hydroxy-2-phenylquinoline is a brown solid with the molecular formula

C₁₅H₁₀BrNO and a molecular weight of 300.15 g/mol .[1] It is commercially available and

should be handled in a well-ventilated fume hood, wearing appropriate personal protective

equipment, as it is classified as acutely toxic if swallowed and can cause serious eye damage.

[2]

Table 1: Physicochemical Properties of 7-Bromo-4-hydroxy-2-phenylquinoline
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Property Value Reference

Molecular Formula C₁₅H₁₀BrNO [1]

Molecular Weight 300.15 g/mol [1]

Appearance Brown powder [1]

Purity ≥95% [1]

CAS Number 825620-24-4 [2]

Applications in Organic Synthesis
The unique structural features of 7-Bromo-4-hydroxy-2-phenylquinoline, namely the reactive

bromine atom at the 7-position and the nucleophilic hydroxyl group at the 4-position, make it a

valuable starting material for the synthesis of a variety of derivatives. The quinoline core itself is

a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of

biological activities, including anticancer, antifungal, and antiproliferative effects.[3]

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of

diverse aryl and heteroaryl substituents. This versatility is crucial for building molecular

complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-

carbon bonds. In the context of 7-Bromo-4-hydroxy-2-phenylquinoline, this reaction allows

for the substitution of the bromine atom with a wide range of boronic acids or esters, leading to

the synthesis of 7-aryl or 7-heteroaryl-4-hydroxy-2-phenylquinolines. These derivatives are of

significant interest in medicinal chemistry due to their structural similarity to known bioactive

molecules.

A general workflow for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones

from a 7-bromoquinoline precursor has been reported, which serves as an excellent template

for the derivatization of 7-Bromo-4-hydroxy-2-phenylquinoline.[4]
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Caption: General workflow for Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Products

The following table presents examples of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones

synthesized from a 7-bromo precursor, demonstrating the versatility of the Suzuki-Miyaura

coupling.[4]

Product Aryl Boronic Acid Yield (%) Melting Point (°C)

7-(4-Chlorophenyl)-...

4-

Chlorophenylboronic

acid

82 180-181

7-(4-Fluorophenyl)-...
4-Fluorophenylboronic

acid
85 156-157

7-(5-Chloro-2-

methoxyphenyl)-...

5-Chloro-2-

methoxyphenylboronic

acid

79 123-124

Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 7-
Bromo-4-hydroxy-2-phenylquinoline
This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline

derivatives.[4] Researchers should optimize the reaction conditions for their specific substrates.

Materials:
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7-Bromo-4-hydroxy-2-phenylquinoline

Arylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, 2 equivalents)

Solvent (e.g., a mixture of Toluene and Water)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline, the arylboronic acid, and

the base.

Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert

atmosphere.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-

4-hydroxy-2-phenylquinoline.
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Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to

their wide spectrum of biological activities.[3] The 2-phenylquinoline-4-carboxylic acid scaffold,

structurally related to the title compound, has been identified as a novel cap group for histone

deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[5]

The ability to easily diversify the 7-position of the 4-hydroxy-2-phenylquinoline core via

reactions like the Suzuki-Miyaura coupling allows for the creation of libraries of novel

compounds. These libraries can then be screened for various biological activities, aiding in the

identification of new lead compounds for drug development. The introduction of different aryl or

heteroaryl groups at the 7-position can significantly impact the compound's physicochemical

properties and its interaction with biological targets.
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Caption: Drug development workflow using the target reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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